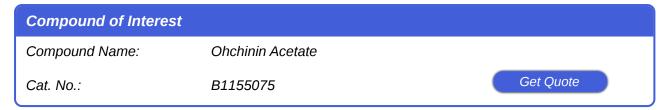


Ohchinin Acetate: A Technical Guide to its Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin acetate, a complex limonoid, was first identified in the mid-20th century from plant sources known for their traditional medicinal properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of ohchinin acetate. It includes a detailed summary of its physicochemical properties and available quantitative data on its cytotoxic effects. While the seminal publication detailing its isolation and structural elucidation remains a cornerstone of its history, this document also explores recent computational studies suggesting its potential as an antiviral agent. Methodologies for the evaluation of its cytotoxic activity are presented, alongside visualizations of its discovery workflow and a computationally predicted signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of ohchinin acetate.

Introduction

Ohchinin acetate is a naturally occurring triterpenoid belonging to the limonoid class of compounds.[1] First isolated from Melia azedarach Linn. var. japonica Makino, it has also been identified in Azadirachta indica (Neem), both of which are plants with a rich history in traditional medicine.[1][2] The complex molecular structure of **ohchinin acetate** has made it a subject of interest for natural product chemists, and its potential biological activities are an area of



ongoing investigation. This document aims to consolidate the available scientific information on **ohchinin acetate**, with a focus on its discovery, origin, and cytotoxic properties.

Discovery and Origin Initial Discovery

Ohchinin acetate was first reported in the scientific literature in a 1978 publication in the journal Chemistry Letters by Ochi and colleagues.[3] This foundational study detailed the isolation and structural elucidation of **ohchinin acetate** from the fruit of Melia azedarach Linn. var. japonica Makino.[3] The elucidation of its complex pentacyclic structure was a significant achievement, relying on the spectroscopic techniques of the time.

Natural Sources

The primary natural sources of **ohchinin acetate** are plants from the Meliaceae family:

- Melia azedarach Linn. var. japonica Makino: The fruit of this plant is the original reported source of ohchinin acetate.[3]
- Azadirachta indica: Also known as Neem, this plant is another documented source of the compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **ohchinin acetate** is provided in the table below.



| Property | Value | Source |
|-------------------|---------------------------------------|----------------------------|
| Molecular Formula | C38H44O9 | PubChem CID: 52952322[1] |
| Molecular Weight | 644.7 g/mol | PubChem CID: 52952322[1] |
| Class | Limonoid | Chemical Reviews (2011)[4] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | _ |

Experimental Protocols

While the full, detailed experimental protocols from the original 1978 publication by Ochi et al. are not readily available, a generalized workflow for the isolation and characterization of limonoids from plant material can be described.

General Isolation Workflow of Limonoids

The isolation of limonoids such as **ohchinin acetate** from plant sources typically involves a multi-step process of extraction and chromatographic separation.



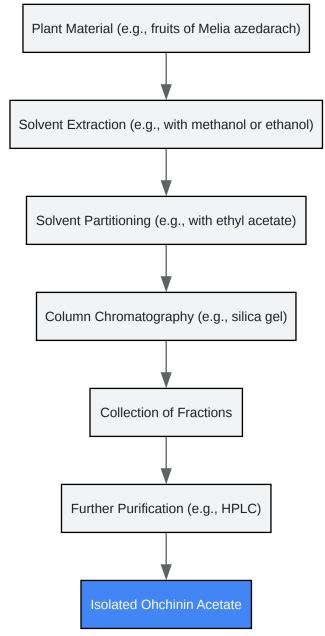


Figure 1: Generalized Workflow for Limonoid Isolation

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Figure 1: Generalized Workflow for Limonoid Isolation

Cytotoxicity Assay Protocol

The cytotoxic activity of **ohchinin acetate**, as reported by Akihisa et al. (2014), was likely determined using a standard cell viability assay, such as the MTT or XTT assay. A general protocol for such an assay is provided below.



- Cell Culture: Human cancer cell lines (e.g., HL60, AZ549, SK-BR-3, HepG2) and a normal cell line (e.g., RPMI 1788) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A stock solution of **ohchinin acetate** is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations.
- Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
- Viability Assay: A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
- Data Acquisition: The formazan crystals are solubilized, and the absorbance is read using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.

Biological Activity Cytotoxicity

A 2014 study by Akihisa and colleagues in the Journal of Natural Products investigated the cytotoxic effects of several limonoids, including **ohchinin acetate**, against a panel of human cancer cell lines. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |
|-----------|-------------------|-----------|
| HL60 | Leukemia | 9.9 |
| AZ549 | Lung | >20 |
| SK-BR-3 | Breast | >20 |
| HepG2 | Liver | >20 |
| RPMI 1788 | Normal Lymphocyte | >20 |



Data from Akihisa et al., J. Nat. Prod. (2014).[5]

Ohchinin acetate demonstrated moderate cytotoxic activity against the HL60 leukemia cell line, with an IC50 value of 9.9 μ M.[5] Its activity against the other tested cancer cell lines was less potent, with IC50 values exceeding 20 μ M.[5] Importantly, it showed low cytotoxicity against the normal lymphocyte cell line RPMI 1788, suggesting some level of selectivity for cancer cells.[5]

Potential Antiviral Activity

A recent computational study by Dwivedi et al. explored the potential of various bioflavonoids from Azadirachta indica to inhibit the RNA-dependent RNA polymerase (RdRp) of the Japanese encephalitis virus (JEV).[6][7][8] Through virtual screening and molecular docking simulations, **ohchinin acetate** was identified as a potential inhibitor of the JEV RdRp.[6][7][8] [9][10] This in silico analysis suggests that **ohchinin acetate** may interfere with viral replication by binding to the active site of this essential viral enzyme.[9][10]

The proposed mechanism involves the binding of **ohchinin acetate** to key amino acid residues within the active site of the JEV RdRp, thereby preventing its function in replicating the viral RNA genome.[9][10]

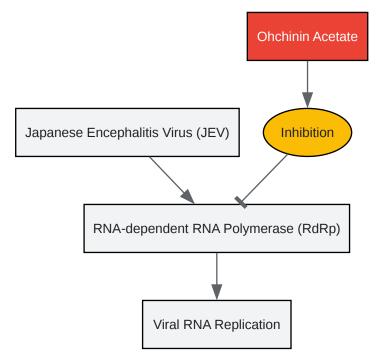


Figure 2: Proposed Antiviral Mechanism of Ohchinin Acetate



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Figure 2: Proposed Antiviral Mechanism of **Ohchinin Acetate**

It is important to note that this proposed antiviral activity is based on computational modeling and awaits experimental validation.

Conclusion and Future Directions

Ohchinin acetate, a structurally complex limonoid from Melia azedarach and Azadirachta indica, has demonstrated moderate and selective cytotoxic activity against leukemia cells in vitro. While the original detailed experimental protocols for its isolation are not readily accessible, modern chromatographic and spectroscopic techniques would be applicable for its re-isolation and characterization. Recent computational studies have opened a new avenue of investigation into its potential as an antiviral agent against the Japanese encephalitis virus.

Future research should focus on:

- Re-isolation and Full Structural Characterization: To provide modern, comprehensive spectroscopic data and confirm the structure reported in 1978.
- Total Synthesis: The chemical synthesis of **ohchinin acetate** would provide a renewable source for further biological studies and allow for the generation of analogs with potentially improved activity.
- In Vitro and In Vivo Validation of Antiviral Activity: Experimental studies are needed to confirm the computationally predicted antiviral effects and to determine its potency and mechanism of action.
- Investigation of Other Biological Activities: Given the traditional medicinal uses of its plant sources, further screening of **ohchinin acetate** for other biological activities, such as antiinflammatory or insect antifeedant properties, is warranted.

A deeper understanding of the biological activities and mechanisms of action of **ohchinin acetate** will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.



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- To cite this document: BenchChem. [Ohchinin Acetate: A Technical Guide to its Discovery, Origin, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155075#ohchinin-acetate-discovery-and-origin]

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